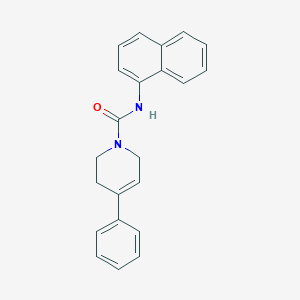![molecular formula C15H20N2OS B5700809 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5700809.png)
2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key signaling molecule in B-cell receptor (BCR) signaling. By inhibiting BTK, 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide blocks the downstream signaling pathways that promote cancer cell survival and proliferation.
Biochemical and Physiological Effects:
2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is also well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. Additionally, 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide has been found to penetrate the blood-brain barrier, which may make it useful for the treatment of central nervous system (CNS) malignancies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide is its specificity for BTK, which may reduce off-target effects and improve therapeutic efficacy. However, one limitation of this compound is that it may not be effective in all types of cancer, as BCR signaling is not the only pathway involved in cancer cell survival and proliferation.
Orientations Futures
There are several potential future directions for research on 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide. These include:
1. Combination therapy: 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide may be used in combination with other cancer treatments, such as chemotherapy, radiation therapy, or immunotherapy, to enhance their anti-tumor activity.
2. Biomarker identification: Identifying biomarkers that predict response to 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide may help to identify patients who are most likely to benefit from this treatment.
3. CNS malignancies: Further research is needed to determine the efficacy of 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide in treating CNS malignancies, such as glioblastoma.
4. Resistance mechanisms: Understanding the mechanisms of resistance to 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide may help to develop strategies to overcome this resistance and improve treatment outcomes.
In conclusion, 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide is a promising small molecule inhibitor that has shown efficacy in preclinical models of cancer. Further research is needed to determine its potential as a cancer treatment in clinical settings.
Méthodes De Synthèse
The synthesis of 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide involves several steps, starting with the reaction of 4-methylpiperidine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 2-chloro-N-methylbenzamide to yield 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide.
Applications De Recherche Scientifique
2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide has been extensively studied in preclinical models of cancer, including lymphoma and leukemia. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. Additionally, 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide has been found to enhance the anti-tumor activity of other cancer treatments, such as chemotherapy and immunotherapy.
Propriétés
IUPAC Name |
2-methyl-N-(4-methylpiperidine-1-carbothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-11-7-9-17(10-8-11)15(19)16-14(18)13-6-4-3-5-12(13)2/h3-6,11H,7-10H2,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIAHBZMUJCVLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)NC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

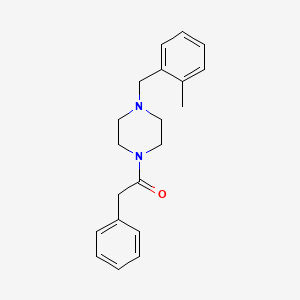
![3-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5700730.png)

![4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5700745.png)

![4-chloro-N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5700757.png)
![4-[(4-benzyl-1-piperidinyl)methyl]benzamide](/img/structure/B5700761.png)
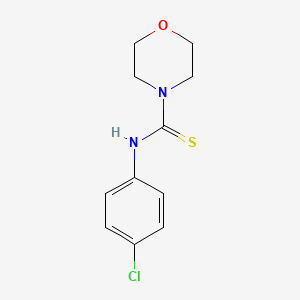
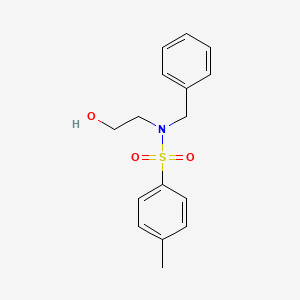
![2-[4-oxo-4-(1-piperidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5700784.png)
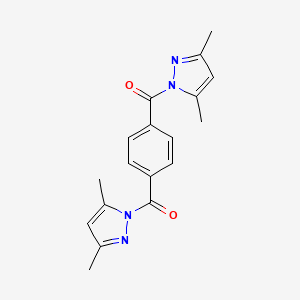
![methyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B5700805.png)
